(3-Methoxypropyl)hydrazine
Overview
Description
(3-Methoxypropyl)hydrazine is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methoxypropyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropylamine with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0-150°C depending on the specific requirements of the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, which can be further utilized in different applications .
Scientific Research Applications
(3-Methoxypropyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)hydrazine involves its interaction with specific molecular targets and pathways within biological systems. It can act as a reducing agent, participating in redox reactions that influence cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methoxypropyl)hydrazine include other hydrazine derivatives such as:
- This compound dihydrochloride
- Monomethylhydrazine
- Unsymmetrical dimethylhydrazine
Uniqueness
This structural uniqueness allows it to participate in specific reactions and exhibit distinct biological activities .
Properties
IUPAC Name |
3-methoxypropylhydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-7-4-2-3-6-5/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBUAUMYKXLZHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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